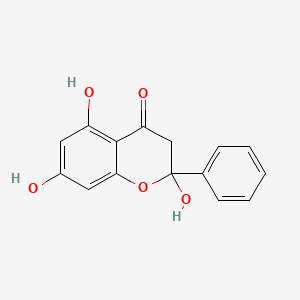

2-hydroxypinocembrin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H12O5 |

|---|---|

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2 |

Clave InChI |

KRSTWHCNVMDXQW-UHFFFAOYSA-N |

SMILES |

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |

SMILES canónico |

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 2-Hydroxypinocembrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypinocembrin, a hydroxylated derivative of the naturally occurring flavanone pinocembrin, holds significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biocatalytic synthesis of this compound. Two primary methodologies are presented: in vitro enzymatic synthesis using purified cytochrome P450 enzymes and whole-cell biotransformation. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthesis workflows and underlying biochemical pathways to facilitate comprehension and replication by researchers in the field of drug discovery and development.

Introduction

Pinocembrin, a flavonoid found in propolis, honey, and various plants, exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The hydroxylation of pinocembrin can enhance its bioactivity and pharmacokinetic properties. The introduction of a hydroxyl group at the 2-position of the C-ring is a key modification that can alter the molecule's biological function. This guide focuses on the synthesis of this compound, a novel derivative with potential for therapeutic applications. The primary route for this specific hydroxylation is through biocatalysis, leveraging the regio- and stereospecificity of enzymes.

Biocatalytic Synthesis Strategies

The synthesis of this compound can be effectively achieved through two main biocatalytic approaches:

-

In Vitro Enzymatic Synthesis: This method utilizes a purified cytochrome P450 enzyme, such as CYP105D7 from Streptomyces avermitilis, which is known to hydroxylate flavonoids. This approach allows for precise control over reaction conditions and components.

-

Whole-Cell Biotransformation: This technique employs microorganisms, such as Streptomyces avermitilis, that naturally express or are engineered to express the desired hydroxylating enzymes. This method can be more cost-effective as it eliminates the need for enzyme purification.

In Vitro Enzymatic Synthesis using Purified CYP105D7

This protocol describes the synthesis of this compound using purified CYP105D7 enzyme, a promiscuous P450 enzyme capable of hydroxylating a variety of substrates, including flavonoids.

Experimental Protocol:

-

Expression and Purification of CYP105D7:

-

The gene encoding CYP105D7 from Streptomyces avermitilis is cloned into an expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.

-

The recombinant plasmid is transformed into Escherichia coli BL21(DE3) cells.

-

The transformed cells are cultured in Luria-Bertani (LB) medium containing an appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is further incubated at 18°C for 16-20 hours.

-

Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.

-

The His-tagged CYP105D7 is purified from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The purified enzyme is dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

-

-

In Vitro Hydroxylation Reaction:

-

The reaction mixture (1 mL) contains 50 mM potassium phosphate buffer (pH 7.4), 1 µM purified CYP105D7, 10 µM putidaredoxin (Pdx), 1 µM putidaredoxin reductase (PdR), and an NADPH regeneration system (1 U/mL glucose-6-phosphate dehydrogenase, 10 mM glucose-6-phosphate, and 1 mM NADP+).

-

Pinocembrin is added from a stock solution in dimethyl sulfoxide (DMSO) to a final concentration of 100 µM (final DMSO concentration should be less than 1%).

-

The reaction is initiated by adding the NADPH regeneration system and incubated at 30°C for 1-4 hours with shaking.

-

-

Product Extraction and Analysis:

-

The reaction is quenched by adding an equal volume of ethyl acetate.

-

The organic layer is separated, evaporated to dryness, and the residue is redissolved in methanol.

-

The product mixture is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient elution with water (containing 0.1% formic acid) and acetonitrile is typically used.

-

The structure of this compound is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data Summary:

| Parameter | Value |

| Enzyme Concentration | 1 µM |

| Substrate Concentration | 100 µM |

| Reaction Temperature | 30°C |

| Reaction Time | 1 - 4 hours |

| Anticipated Yield | 5-15% |

| Anticipated Purity | >95% after purification |

Whole-Cell Biotransformation using Streptomyces avermitilis

This protocol outlines the use of Streptomyces avermitilis as a whole-cell biocatalyst for the hydroxylation of pinocembrin.

Experimental Protocol:

-

Cultivation of Streptomyces avermitilis:

-

Streptomyces avermitilis is grown in a suitable medium (e.g., Tryptic Soy Broth) at 28°C for 2-3 days to obtain a seed culture.

-

The seed culture is used to inoculate a production medium (e.g., yeast extract-malt extract medium) and incubated at 28°C with shaking for 2-3 days until the culture reaches the late exponential or early stationary phase.

-

-

Whole-Cell Biotransformation:

-

Pinocembrin, dissolved in a suitable solvent like DMSO, is added to the microbial culture to a final concentration of 0.1-0.5 mM.

-

The culture is further incubated at 28°C with shaking for 24-72 hours.

-

Samples are taken at regular intervals to monitor the conversion of pinocembrin and the formation of hydroxylated products by HPLC.

-

-

Extraction and Purification of this compound:

-

After the desired incubation period, the culture broth is centrifuged to separate the mycelia and the supernatant.

-

The supernatant is extracted with an equal volume of ethyl acetate.

-

The mycelia are also extracted with acetone or methanol to recover any intracellular product.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude extract is subjected to column chromatography (e.g., silica gel) followed by preparative HPLC to purify this compound.

-

Quantitative Data Summary:

| Parameter | Value |

| Substrate Concentration | 0.1 - 0.5 mM |

| Incubation Temperature | 28°C |

| Incubation Time | 24 - 72 hours |

| Anticipated Yield | 10-30% |

| Anticipated Purity | >98% after purification |

Visualizations

Signaling Pathway and Reaction Mechanism

Caption: Proposed mechanism of pinocembrin hydroxylation by CYP105D7.

Experimental Workflow: In Vitro Synthesis

Caption: Workflow for the in vitro synthesis of this compound.

Experimental Workflow: Whole-Cell Biotransformation

Caption: Workflow for whole-cell biotransformation of pinocembrin.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound through biocatalytic methods. The detailed protocols for both in vitro enzymatic synthesis and whole-cell biotransformation offer researchers a solid starting point for producing this promising compound. The provided quantitative data, while anticipatory, serves as a benchmark for experimental design and optimization. The visual workflows and mechanistic diagrams are intended to enhance understanding and facilitate the practical implementation of these synthesis strategies. Further research into the optimization of these processes and the exploration of the pharmacological properties of this compound is warranted to fully realize its therapeutic potential.

"2-hydroxypinocembrin chemical structure and properties"

An In-depth Technical Guide to the Chemical Structure and Properties of Pinocembrin

Disclaimer: Initial searches for "2-hydroxypinocembrin" did not yield a chemical compound with that specific name in publicly available scientific literature. Therefore, this guide focuses on the well-researched and structurally related flavonoid, pinocembrin . It is presumed that the user's interest lies in this compound.

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavonoid found in a variety of plants, honey, and propolis. It has garnered significant attention from the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of pinocembrin, with a focus on its underlying signaling pathways and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Pinocembrin is a flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its structure consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic pyran ring. The hydroxyl groups at positions 5 and 7 on the A ring are crucial for its biological activities.

Chemical Identifiers

-

IUPAC Name: (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

-

CAS Number: 480-39-7

-

Molecular Formula: C₁₅H₁₂O₄

-

SMILES: C1--INVALID-LINK--C3=CC=CC=C3

Physicochemical Properties

The following table summarizes the key physicochemical properties of pinocembrin.

| Property | Value | Reference(s) |

| Molecular Weight | 256.25 g/mol | [1] |

| Melting Point | 192-195 °C | [1][2] |

| Boiling Point | 511.1 ± 50.0 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform. Sparingly soluble in water. | [2][3] |

| Appearance | Solid powder | [2] |

Biological Activities and Signaling Pathways

Pinocembrin exerts its biological effects through the modulation of various cellular signaling pathways. This section details its primary activities and the associated molecular mechanisms.

Anti-inflammatory Activity

Pinocembrin has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2).[4] The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

Neuroprotective Effects

Pinocembrin has demonstrated significant neuroprotective effects in various models of neurological disorders, including cerebral ischemia and neurodegenerative diseases.[6] Its neuroprotective mechanisms are multifaceted and involve the inhibition of apoptosis, reduction of oxidative stress, and modulation of autophagy.[7]

References

- 1. Pinocembrin alleviates memory impairment in transient global cerebral ischemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinocembrin attenuates hemorrhagic transformation after delayed t-PA treatment in thromboembolic stroke rats by regulating endogenous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinocembrin attenuates lipopolysaccharide-induced inflammatory responses in Labeo rohita macrophages via the suppression of the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pinocembrin-attenuates-hippocampal-inflammation-oxidative-perturbations-and-apoptosis-in-a-rat-model-of-global-cerebral-ischemia-reperfusion - Ask this paper | Bohrium [bohrium.com]

- 7. Pinocembrin Protects the Brain against Ischemia-Reperfusion Injury and Reverses the Autophagy Dysfunction in the Penumbra Area - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Reserves of 2-Hydroxypinocembrin: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, extraction methodologies, and biological significance of the flavonoid 2-hydroxypinocembrin. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the current scientific landscape surrounding this promising natural compound.

Natural Occurrences of this compound

This compound, a derivative of the more commonly known flavonoid pinocembrin, is found in a variety of natural sources. While its presence is not as widespread as its parent compound, targeted phytochemical investigations have identified it in specific plant species and bee propolis. The concentration of this compound can vary significantly based on the geographical origin, plant species, and even the specific part of the plant utilized.

Notably, species within the Dalea and Lychnophora genera have been reported to contain this compound. Quantitative analyses of these sources are crucial for establishing viable extraction strategies for research and potential therapeutic applications.

Quantitative Analysis

To facilitate comparative analysis, the following table summarizes the quantitative data available for this compound and its closely related precursor, pinocembrin, in various natural sources. It is important to note that data specifically for this compound is limited, and much of the available quantitative information pertains to pinocembrin.

| Natural Source | Compound | Concentration/Yield | Method of Analysis | Reference |

| Propolis (Croatia, Adriatic) | Pinocembrin | 0.03 - 6.14% | HPLC | [1] |

| Propolis (Croatia, Continental) | Pinocembrin | 0 - 4.74% | HPLC | [1] |

| Korean Mulberry Leaves | Total Flavonoids | 748.5 - 1297.9 mg/100g | HPLC | [2] |

Further research is required to establish a comprehensive quantitative profile of this compound across a wider range of natural sources.

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural matrices typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common methodologies for flavonoid isolation.

1. Extraction:

-

Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, commonly methanol or ethanol, through methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. The choice of solvent and method depends on the polarity of the target compound and the nature of the plant matrix.[3]

2. Fractionation:

-

The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.[3][4][5] The separation of 17 flavonoids in mulberry leaves was achieved using a gradient of acetonitrile and water with 0.1% formic acid.[2]

4. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Biosynthesis and Signaling Pathways

Understanding the biosynthetic and signaling pathways of this compound is crucial for its potential therapeutic applications. While direct studies on this compound are limited, insights can be drawn from the well-characterized pathways of its precursor, pinocembrin.

Biosynthesis of Pinocembrin

The biosynthesis of pinocembrin is a key branch of the flavonoid pathway.[6][7][8] It begins with the general phenylpropanoid pathway, leading to the formation of cinnamic acid. The key enzymes involved in the specific pathway to pinocembrin are:

-

4-Coumarate:CoA Ligase (4CL): Activates cinnamic acid to form cinnamoyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-pinocembrin.[6][9]

Hydroxylation of the pinocembrin core at the 2-position would then be catalyzed by a specific hydroxylase to yield this compound.

Potential Signaling Pathway: Inhibition of the NF-κB Pathway

Pinocembrin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10][11][12] It is plausible that this compound shares a similar mechanism of action. The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pinocembrin has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB.[1]

Conclusion

This compound represents a compelling natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural sources, methods for its isolation, and plausible biological mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing flavonoid.

References

- 1. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome-enabled discovery and functional characterization of enzymes related to (2S)-pinocembrin biosynthesis from Ornithogalum caudatum and their application for metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 2-Hydroxypinocembrin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypinocembrin is a key intermediate in the biosynthesis of several important flavonoids, including the flavone chrysin. Its production in plants is a critical enzymatic step that diverts the metabolic flux from the general phenylpropanoid pathway towards the synthesis of specialized secondary metabolites. This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the core enzymatic reactions, experimental protocols for enzyme characterization, and the regulatory mechanisms governing its formation. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this biosynthetic process.

Introduction

Pinocembrin, a flavanone derived from the phenylpropanoid pathway, serves as a precursor for a variety of bioactive flavonoids. The hydroxylation of pinocembrin at the C-2 position to form this compound is a pivotal step, catalyzed by a specific class of cytochrome P450 enzymes known as flavanone 2-hydroxylases (F2Hs). This intermediate is often unstable and can readily dehydrate to form the flavone chrysin, a compound with significant pharmacological interest. Understanding the biosynthesis of this compound is therefore crucial for the metabolic engineering of plants and microorganisms to produce high-value flavonoids for drug development and other applications.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step process starting from the general phenylpropanoid pathway.

Step 1: Biosynthesis of Pinocembrin

The biosynthesis of pinocembrin is a well-characterized pathway involving three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

4-Coumarate:CoA ligase (4CL): Activates cinnamic acid to cinnamoyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone (naringenin chalcone lacking the 4'-hydroxyl group).

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of pinocembrin chalcone to (2S)-pinocembrin.

Step 2: 2-Hydroxylation of Pinocembrin

The crucial step in the formation of this compound is the hydroxylation of pinocembrin at the C-2 position. This reaction is catalyzed by a flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase. These enzymes belong to the CYP93B subfamily. While direct characterization of an F2H specific for pinocembrin is limited, studies on homologous enzymes provide strong evidence for this reaction. For instance, flavone synthase II (FNSII) from Medicago truncatula (MtFNSII) and citrus (CitFNSII-1 and CitFNSII-2) have been shown to convert flavanones, including pinocembrin, into their 2-hydroxylated forms.

The this compound intermediate is often unstable and readily undergoes dehydration to form the corresponding flavone, chrysin.

Diagram of the Biosynthetic Pathway

Caption: Biosynthetic pathway from L-phenylalanine to this compound and chrysin.

Key Enzymes and Quantitative Data

The primary enzyme responsible for the conversion of pinocembrin to this compound is a flavanone 2-hydroxylase (F2H). While specific kinetic data for the reaction with pinocembrin is scarce in the literature, functional characterization of several F2H enzymes has been performed with analogous flavanone substrates.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Notes |

| MtFNSII-1 & MtFNSII-2 | Medicago truncatula | Naringenin, Liquiritigenin, Pinocembrin | 2-Hydroxynaringenin, 2-Hydroxyliquiritigenin, this compound (inferred) | Primarily characterized for their role in flavone biosynthesis, where the 2-hydroxy intermediate dehydrates to the corresponding flavone. Important for nodulation. |

| CitFNSII-1 & CitFNSII-2 | Citrus spp. | Naringenin, Pinocembrin, Liquiritigenin | Apigenin, Chrysin, Isoliquiritigenin (via 2-hydroxy intermediates) | Both enzymes directly convert flavanones to flavones, with the reaction proceeding through a 2-hydroxyflavanone intermediate. |

| CYP93G2 | Oryza sativa (Rice) | Naringenin, Eriodictyol | 2-Hydroxynaringenin, 2-Hydroxyeriodictyol | A key enzyme in the biosynthesis of C-glycosylflavones, which proceeds via a 2-hydroxyflavanone intermediate. |

| CsF2H | Camellia sinensis (Tea) | Naringenin | 2-Hydroxynaringenin | Involved in the biosynthesis of flavone C-glycosides in tea plants. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of flavanone 2-hydroxylase activity.

Heterologous Expression of Flavanone 2-Hydroxylase in Yeast

This protocol is adapted from studies on the functional characterization of FNSII enzymes.

Objective: To express a candidate F2H gene in Saccharomyces cerevisiae to assess its in vivo activity.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., INVSc1)

-

Synthetic complete medium lacking uracil (SC-Ura) with 2% glucose

-

Induction medium: SC-Ura with 2% galactose and 1% raffinose

-

Pinocembrin substrate

-

Ethyl acetate

-

HPLC and LC-MS/MS systems

Procedure:

-

Cloning: Clone the full-length open reading frame of the candidate F2H gene into the yeast expression vector.

-

Transformation: Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.

-

Selection: Select positive transformants on SC-Ura plates with 2% glucose.

-

Pre-culture: Inoculate a single colony into 5 mL of SC-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.

-

Induction: Inoculate the pre-culture into 50 mL of induction medium to an OD600 of 0.4.

-

Substrate Feeding: After 6 hours of induction at 30°C, add pinocembrin (dissolved in a small volume of DMSO or ethanol) to a final concentration of 50-100 µM.

-

Incubation: Continue incubation for 48-72 hours at 30°C.

-

Extraction: Pellet the yeast cells by centrifugation. Extract the supernatant twice with an equal volume of ethyl acetate. Dry the combined organic phases under vacuum.

-

Analysis: Resuspend the dried extract in methanol and analyze by HPLC and LC-MS/MS to identify this compound and its dehydration product, chrysin.

Diagram of Heterologous Expression Workflow

Caption: Workflow for heterologous expression of F2H in yeast.

In Vitro Enzyme Assay of Flavanone 2-Hydroxylase

Objective: To determine the in vitro enzymatic activity of a recombinant F2H.

Materials:

-

Microsomes prepared from yeast or E. coli expressing the F2H and a cytochrome P450 reductase (CPR).

-

Reaction buffer: e.g., 50 mM potassium phosphate buffer (pH 7.5).

-

NADPH.

-

Pinocembrin.

-

Acetonitrile (for quenching the reaction).

-

HPLC and LC-MS/MS systems.

Procedure:

-

Microsome Preparation: Prepare microsomes from the heterologous expression system according to standard protocols.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer.

-

Microsomal protein (e.g., 50-100 µg).

-

Pinocembrin (e.g., 100 µM).

-

-

Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifugation: Centrifuge at high speed to pellet the protein.

-

Analysis: Analyze the supernatant by HPLC and LC-MS/MS for the presence of this compound and chrysin.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including the precursors to this compound, is tightly regulated at the transcriptional level. The expression of flavonoid biosynthesis genes is controlled by a complex interplay of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors form regulatory complexes that bind to the promoters of flavonoid biosynthetic genes, activating or repressing their transcription in response to developmental cues and environmental stimuli.

Environmental factors that are known to influence flavonoid biosynthesis include:

-

UV light: A well-known inducer of flavonoid biosynthesis, providing protection against UV radiation.

-

Nutrient availability: Phosphate and nitrogen levels can modulate the expression of flavonoid pathway genes.

-

Pathogen attack and wounding: Flavonoids often act as phytoalexins, and their synthesis is induced upon pathogen infection or mechanical damage.

-

Hormonal signals: Plant hormones such as jasmonates and abscisic acid can influence flavonoid accumulation.

The expression of F2H genes is also subject to specific regulation. For example, in Medicago truncatula, the expression of MtFNSII-2 is induced by symbiotic rhizobia and methyl jasmonate, highlighting its role in plant-microbe interactions.

Diagram of Regulatory Influences

Caption: Transcriptional regulation of flavanone 2-hydroxylase (F2H) gene expression.

Conclusion

The biosynthesis of this compound is a critical enzymatic step in the diversification of flavonoids in plants. While this compound itself is often a transient intermediate, its formation, catalyzed by flavanone 2-hydroxylases, is a key control point in the production of chrysin and other valuable downstream products. The methodologies outlined in this guide provide a framework for the identification and characterization of novel F2H enzymes with potential applications in metabolic engineering and synthetic biology for the targeted production of pharmacologically important flavonoids. Further research is needed to elucidate the specific kinetic properties of F2H enzymes with pinocembrin and to unravel the intricate regulatory networks that govern its biosynthesis in different plant species.

An In-depth Technical Guide on the Enzymatic Conversion of Pinocembrin to 2-Hydroxypinocembrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the flavanone pinocembrin to its hydroxylated derivative, 2-hydroxypinocembrin. This biotransformation is of significant interest due to the potential for creating novel flavonoid structures with altered biological activities for applications in drug development and other life sciences. The core of this process revolves around the use of a specific cytochrome P450 enzyme, flavanone 2-hydroxylase. This document details the key enzyme involved, its characteristics, a detailed experimental protocol for the enzymatic conversion, and methods for product analysis and purification. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes.

Introduction

Pinocembrin, a flavonoid found in honey, propolis, and various plants, has garnered attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] The enzymatic modification of such natural products is a powerful strategy to generate novel derivatives with potentially enhanced or altered bioactivities. The introduction of a hydroxyl group at the C-2 position of the flavanone C-ring, to produce this compound, represents a targeted modification that can influence the molecule's polarity, reactivity, and interaction with biological targets.

This guide focuses on the enzymatic synthesis of this compound, a reaction catalyzed by a specific class of cytochrome P450 enzymes.

The Key Enzyme: Flavanone 2-Hydroxylase (F2H)

The primary enzyme responsible for the conversion of pinocembrin to this compound is flavanone 2-hydroxylase (F2H) . Specifically, the cytochrome P450 enzyme CYP93G2 from rice (Oryza sativa) has been identified as a functional F2H capable of catalyzing this reaction.[3][4]

Enzyme Commission Number: EC 1.14.14.162[5]

Reaction: (2S)-pinocembrin + NADPH + H+ + O2 <=> this compound + NADP+ + H2O

CYP93G2 is a microsomal enzyme that, like other P450s, requires a redox partner, typically NADPH-cytochrome P450 reductase, to transfer electrons from NADPH for the activation of molecular oxygen.[3]

Quantitative Data

While specific kinetic data for the conversion of pinocembrin by CYP93G2 is not extensively reported in the literature, data for the structurally similar flavanone, naringenin, provides a valuable reference point. The enzymatic activity of CYP93G2 is maximal around pH 7.0 and 30°C.[6]

| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| Naringenin | CYP93G2 (recombinant, yeast microsomes) | Not Reported | Not Reported | [6] |

| Eriodictyol | CYP93G2 (recombinant, yeast microsomes) | Not Reported | Not Reported | [3] |

| (2S)-Pinocembrin | CYP93G2 (recombinant, yeast microsomes) | Not yet determined | Not yet determined | [5] |

Researchers should note that optimal conditions and kinetic parameters for pinocembrin may vary and require empirical determination.

Experimental Protocols

This section provides a detailed methodology for the enzymatic conversion of pinocembrin to this compound, from the expression of the F2H enzyme to the analysis of the final product.

Heterologous Expression of Flavanone 2-Hydroxylase (CYP93G2) in Saccharomyces cerevisiae

S. cerevisiae is a commonly used eukaryotic host for the expression of plant cytochrome P450 enzymes due to its ability to perform necessary post-translational modifications and provide a suitable membrane environment.

Protocol:

-

Gene Synthesis and Vector Construction:

-

Synthesize the open reading frame of Oryza sativa CYP93G2 (GenBank accession: AK071127), codon-optimized for expression in S. cerevisiae.

-

Clone the synthesized gene into a yeast expression vector, such as pYES2/NT (Invitrogen), under the control of a galactose-inducible GAL1 promoter.

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain, for example, INVSc1 (Invitrogen), using the lithium acetate/polyethylene glycol method.[7]

-

Select for positive transformants on synthetic complete medium lacking uracil (SC-Ura).

-

-

Microsome Preparation:

-

Inoculate a single colony of the transformed yeast into SC-Ura medium containing 2% (w/v) raffinose and grow overnight at 30°C with shaking.

-

Inoculate a larger culture of SC-Ura with 2% raffinose to an OD600 of 0.4 and grow to an OD600 of ~1.0.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at 30°C.

-

Harvest the yeast cells by centrifugation (5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and a protease inhibitor cocktail).

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 1.5 hours at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% (v/v) glycerol) and store at -80°C.

-

Enzymatic Conversion of Pinocembrin

Materials:

-

Pinocembrin (substrate)

-

Microsomal preparation containing recombinant CYP93G2

-

NADPH

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

Ethyl acetate (for extraction)

-

Methanol (for resuspension)

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.0)

-

100 µM Pinocembrin (dissolved in a small volume of DMSO or methanol)

-

100-500 µg of microsomal protein

-

1 mM NADPH

-

-

The final reaction volume is typically 100-500 µL.

-

Include a negative control reaction without NADPH or with microsomes from a yeast strain transformed with an empty vector.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

-

Sample Preparation for Analysis:

-

Resuspend the dried extract in a known volume of methanol (e.g., 50-100 µL) for analysis by HPLC or LC-MS.

-

Product Analysis by HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: DAD at 290 nm (for flavanones) and MS in positive ion mode.

Expected Results:

-

Pinocembrin: A peak with a characteristic retention time and a mass spectrum showing [M+H]+ at m/z 257.

-

This compound: A new, more polar peak eluting earlier than pinocembrin, with an expected [M+H]+ at m/z 273.

Purification of this compound

For the isolation of larger quantities of this compound for structural elucidation and bioactivity studies, the enzymatic reaction can be scaled up, and the product purified using preparative HPLC.

Protocol:

-

Scale-up Reaction: Increase the reaction volume and quantities of reactants proportionally.

-

Preparative HPLC:

-

Use a preparative C18 column.

-

Employ a similar gradient as in the analytical method, optimized for separation of the product from the substrate and any byproducts.

-

Collect fractions corresponding to the this compound peak.

-

Analyze the collected fractions by analytical HPLC-MS to confirm purity.

-

Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Visualizations

Signaling and Biosynthetic Pathways

Caption: Biosynthetic pathway of pinocembrin from L-phenylalanine.

Caption: Enzymatic conversion of pinocembrin to this compound.

Experimental Workflow

References

- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

2-Hydroxypinocembrin as a Substrate for C-glycosyltransferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-hydroxypinocembrin's role as a substrate for C-glycosyltransferases (CGTs), a critical enzymatic step in the biosynthesis of pharmacologically significant C-glycosylflavonoids. This document outlines the enzymatic landscape, detailed experimental protocols for studying this reaction, and the underlying biochemical pathways.

Introduction: The Significance of C-Glycosylation

Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, profoundly impacts the solubility, stability, and bioactivity of natural products.[1] C-glycosylation, the formation of a carbon-carbon bond between a sugar and an aglycone, confers remarkable stability to the resulting glycoside against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[2] This enhanced stability makes C-glycosylflavonoids attractive candidates for drug development.

The biosynthesis of many C-glycosylflavones proceeds through a key intermediate: a 2-hydroxyflavanone.[3] The flavanone, pinocembrin, is first hydroxylated at the C2 position by a flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme, to form this compound.[4][5] This intermediate then serves as the acceptor substrate for a C-glycosyltransferase, which catalyzes the attachment of a glucose moiety, typically from a UDP-glucose donor, to the A-ring of the flavonoid.[3] Subsequent dehydration yields the stable C-glycosylflavone.

Enzymatic Landscape and Substrate Specificity

While specific kinetic data for this compound as a substrate for C-glycosyltransferases is not extensively documented in publicly available literature, data from structurally similar 2-hydroxyflavanones, such as 2-hydroxynaringenin, provide valuable comparative insights into the catalytic efficiency of these enzymes. C-glycosyltransferases from various plant sources, including rice (Oryza sativa), have been shown to accept 2-hydroxyflavanones.[3]

Table 1: Representative Kinetic Parameters of C-Glycosyltransferases with 2-Hydroxyflavanone Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism | Reference |

| OsCGT | 2,5,7-Trihydroxyflavanone | 15.0 ± 2.1 | 0.83 ± 0.04 | 0.055 | Oryza sativa | [3] |

| VvGT5 | Quercetin (O-glycosylation) | 5.60 | Value not reported | Value not reported | Vitis vinifera | [6] |

| VvGT6 | Quercetin (O-glycosylation) | 9.69 | Value not reported | Value not reported | Vitis vinifera | [6] |

Note: Data for this compound is not available. The data presented for other substrates is for comparative purposes to illustrate the general catalytic efficiency of related glycosyltransferases. The few kinetic studies available for C-glycosyltransferases indicate Km values in the micromolar range and kcat values in the 0.1–10 s−1 range.[2]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Pinocembrin C-Glycosides

The enzymatic conversion of pinocembrin to its C-glycoside is a multi-step process involving two key enzymes.

Caption: Biosynthesis of pinocembrin C-glycoside from pinocembrin.

Experimental Workflow for In Vitro Analysis

A coupled enzyme assay is often employed to study the C-glycosylation of pinocembrin, where the substrate for the CGT, this compound, is generated in situ.

Caption: Workflow for in vitro C-glycosylation of pinocembrin.

Experimental Protocols

Expression and Purification of Recombinant C-Glycosyltransferase

This protocol describes a general method for obtaining purified recombinant CGT from an E. coli expression system.

-

Gene Synthesis and Cloning: The coding sequence for the desired C-glycosyltransferase (e.g., from Oryza sativa) is synthesized and cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal His-tag.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[7]

-

Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at a lower temperature (e.g., 18°C) for 16-20 hours with shaking.[7]

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Desalt and concentrate the purified protein using ultrafiltration devices.

-

Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

-

In Vitro C-Glycosyltransferase Assay

This coupled assay allows for the synthesis of this compound from pinocembrin, followed by its C-glycosylation.

-

Reaction Mixture: Prepare the reaction mixture in a total volume of 100 µL:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Pinocembrin (dissolved in DMSO, final DMSO concentration ≤ 1%)

-

1 mM UDP-Glucose

-

1 mM NADPH

-

2 µg purified recombinant Flavanone 2-Hydroxylase

-

5 µg purified recombinant C-Glycosyltransferase

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.[3]

-

Sample Preparation for Analysis: Centrifuge the terminated reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

UPLC-MS/MS Analysis of Reaction Products

This method provides a sensitive and selective means of identifying and quantifying the C-glycosylated products of pinocembrin.

-

Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate pinocembrin, this compound, and the C-glycoside products. For example:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-10 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: Specific precursor-to-product ion transitions should be determined using authentic standards if available. Predicted transitions are:

-

Pinocembrin: m/z 255 -> m/z 151

-

This compound: m/z 271 -> m/z 151

-

Pinocembrin-C-glucoside: m/z 417 -> m/z 297 (loss of 120 Da) and m/z 255 (loss of glucose)

-

-

-

Quantification: Generate a standard curve using an authentic standard of the C-glycoside of interest or a related compound for semi-quantification.

Conclusion

The enzymatic C-glycosylation of this compound represents a key step in the formation of stable and potentially bioactive C-glycosylflavonoids. While direct kinetic data for this specific substrate remains to be fully elucidated, the methodologies and pathways described herein provide a robust framework for researchers to investigate this important biochemical transformation. The detailed protocols for enzyme production, in vitro assays, and UPLC-MS/MS analysis will facilitate further studies into the substrate specificity and catalytic mechanisms of C-glycosyltransferases, ultimately enabling the chemoenzymatic synthesis of novel flavonoid C-glycosides for pharmaceutical applications.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and purification of glycosyltransferases [bio-protocol.org]

Potential Therapeutic Applications of 2-Hydroxypinocembrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-hydroxypinocembrin, a hydroxylated derivative of the naturally occurring flavonoid, pinocembrin. While research directly focused on this compound is currently limited, this document extrapolates its potential pharmacological activities based on the extensive data available for its parent compound, pinocembrin, and the established principles of flavonoid structure-activity relationships. This guide covers potential neuroprotective, anti-inflammatory, and anticancer applications, proposed mechanisms of action, and detailed hypothetical experimental protocols for future in vitro and in vivo evaluation. All quantitative data for the parent compound, pinocembrin, is summarized in structured tables to provide a comparative baseline. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's potential. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts for this compound.

Introduction

Pinocembrin, a flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1] The biological activity of flavonoids is often influenced by their substitution patterns, particularly the number and position of hydroxyl groups. The introduction of a hydroxyl group at the 2-position of the C-ring of pinocembrin to form this compound may modulate its electronic properties, lipophilicity, and steric interactions with biological targets, potentially altering its therapeutic efficacy and pharmacokinetic profile.

While pinocembrin itself has shown promise in preclinical studies and is even undergoing clinical trials for ischemic stroke, the therapeutic potential of its hydroxylated derivatives, such as this compound, remains largely unexplored.[2] This guide synthesizes the existing knowledge on pinocembrin to build a predictive framework for the therapeutic applications of this compound.

Potential Therapeutic Applications

Based on the activities of pinocembrin and other related flavonoids, this compound is hypothesized to possess therapeutic potential in the following areas:

Neuroprotection

Pinocembrin has demonstrated significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[1][3] These effects are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses within the central nervous system.[4][5] It is plausible that this compound could exhibit similar or enhanced neuroprotective properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Pinocembrin exerts anti-inflammatory effects by inhibiting pro-inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1][6] The addition of a hydroxyl group could influence the molecule's ability to scavenge reactive oxygen species and interact with key inflammatory enzymes.

Anticancer Activity

Several flavonoids, including pinocembrin, have been shown to possess anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[1] The potential anticancer activity of this compound warrants investigation, as minor structural modifications can significantly impact a compound's cytotoxicity and selectivity for cancer cells.

Quantitative Data for Pinocembrin (Baseline for Comparison)

To establish a benchmark for future studies on this compound, the following tables summarize the available quantitative data for its parent compound, pinocembrin.

Table 1: In Vitro Antioxidant Activity of Pinocembrin

| Assay | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |

| ABTS Radical Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |

| Hydroxyl Radical Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |

| Superoxide Anion Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |

Table 2: In Vitro Anti-inflammatory Activity of Pinocembrin

| Cell Line | Target | IC50 / Inhibition | Reference |

| RAW 264.7 Macrophages | PGE2 Production | Significant suppression | [7] |

| U937 Macrophages | PGE2 Production | Significant suppression | [7] |

| HK-2 Cells (LPS-induced) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Concentration-dependent decrease | [8] |

Table 3: In Vivo Neuroprotective Effects of Pinocembrin

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rat | Global Cerebral Ischemia/Reperfusion | 10 mg/kg, p.o. | Reduced infarct size, suppressed oxidative stress and apoptosis | [4] |

| Rat | Ischemia/Reperfusion | Not specified | Reduced damage to hippocampal neurons | [5] |

| Mouse | Aβ25-35 induced toxicity | 20 & 40 mg/kg/day, p.o. | Inhibited RAGE upregulation and downstream inflammation | [9] |

Proposed Mechanisms of Action for this compound

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways implicated in cellular stress, inflammation, and survival.

Inhibition of Pro-inflammatory Signaling Pathways

Similar to pinocembrin, this compound is expected to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their inhibition would lead to a reduction in the production of pro-inflammatory cytokines and enzymes.

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.

Modulation of Apoptotic Pathways

This compound may protect cells from apoptosis by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This could involve the regulation of Bcl-2 family proteins, inhibition of caspase activation, and preservation of mitochondrial integrity.

Caption: Proposed modulation of the intrinsic apoptotic pathway by this compound.

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A potential synthetic route to this compound could involve the enzymatic hydroxylation of pinocembrin, a method that can offer high regioselectivity and stereoselectivity.[7]

Caption: Proposed workflow for the synthesis and characterization of this compound.

Protocol:

-

Reaction Setup: Dissolve pinocembrin in a suitable buffer. Add a purified hydroxylating enzyme (e.g., a specific cytochrome P450 monooxygenase) and necessary cofactors such as NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Reaction Quenching: Stop the reaction by adding a solvent such as ethyl acetate.

-

Extraction: Extract the product into the organic solvent.

-

Purification: Purify the crude product using high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure of the purified this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Antioxidant Activity Assays

Standard colorimetric assays can be employed to determine the antioxidant capacity of this compound.[10][11]

Protocol (DPPH Assay):

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of this compound.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vitro Anti-inflammatory Assay

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol (Nitric Oxide Inhibition Assay):

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of this compound on NO production and calculate the IC50 value.

In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke

A middle cerebral artery occlusion (MCAO) model in mice can be used to evaluate the in vivo neuroprotective efficacy of this compound.

Protocol:

-

Animal Model: Induce focal cerebral ischemia in mice by MCAO surgery.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at different doses at specific time points before or after the ischemic insult.

-

Neurological Deficit Scoring: Evaluate the neurological deficits of the animals at 24 hours post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: Sacrifice the animals and measure the infarct volume in the brain using TTC staining.

-

Histological and Molecular Analysis: Perform histological analysis (e.g., H&E staining) and molecular assays (e.g., Western blotting for apoptotic and inflammatory markers) on brain tissue to elucidate the underlying mechanisms of neuroprotection.

In Silico Prediction of Therapeutic Targets and Pharmacokinetics

In the absence of experimental data, computational methods can provide valuable insights into the potential biological activities and pharmacokinetic properties of this compound.[4][12][13]

-

Target Prediction: Molecular docking and pharmacophore modeling can be used to predict the binding affinity of this compound to a panel of known therapeutic targets, such as kinases, nuclear receptors, and enzymes involved in inflammation.

-

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to assess its drug-likeness and potential for oral bioavailability. The metabolism of flavonoids is complex and often involves cytochrome P450 enzymes.[14][15][16][17]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on its parent compound, pinocembrin, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined the predicted therapeutic areas, proposed mechanisms of action, and detailed hypothetical experimental protocols to guide future research.

Key future research directions should include:

-

Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis method for this compound.

-

In Vitro Screening: Comprehensive in vitro evaluation of its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities to establish its pharmacological profile and determine its potency relative to pinocembrin.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Pharmacokinetic Studies: Assessment of its therapeutic efficacy in relevant animal models and characterization of its pharmacokinetic profile to determine its bioavailability and metabolic fate.

The exploration of this compound holds the potential to yield a novel therapeutic candidate with improved efficacy and/or a more favorable pharmacological profile compared to its well-studied precursor. This guide serves as a call to action for the scientific community to unlock the therapeutic potential of this promising, yet understudied, natural product derivative.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In silico Methods for Identification of Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Hydroxypinocembrin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxypinocembrin is a flavonoid compound of interest for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for structural elucidation using Nuclear Magnetic Resonance (NMR) is described.

High-Performance Liquid Chromatography (HPLC) Method

Application: This method is suitable for the routine quantification of this compound in well-characterized matrices where high sensitivity is not the primary requirement.

Experimental Protocol:

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is often effective. The gradient can be optimized as follows:

-

0-5 min: 10-30% B

-

5-20 min: 30-70% B

-

20-25 min: 70-10% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of similar flavonoids, a wavelength of approximately 290 nm would be a suitable starting point for detection.

-

Injection Volume: 10 µL.

2. Sample Preparation (from a plant extract):

-

Weigh 1.0 g of the dried and powdered plant material.

-

Extract with 20 mL of methanol by sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Application: This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol:

1. Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for fast LC separations.

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-9 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound. A precursor ion (Q1) corresponding to the molecular weight of this compound and a characteristic product ion (Q3) would be selected. An internal standard (e.g., a structurally similar, stable isotope-labeled compound) should also be used.

3. Sample Preparation (from plasma):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: NMR is a powerful technique for the unambiguous identification and structural elucidation of this compound.

Experimental Protocol:

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Transfer the solution to an NMR tube.

2. NMR Experiments:

-

1D NMR:

-

¹H NMR: To identify the number and types of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[2]

-

3. Data Analysis:

-

The chemical shifts, coupling constants (from ¹H NMR), and correlation peaks (from 2D NMR) are analyzed to assemble the structure of this compound.

Data Presentation

Table 1: Comparison of Analytical Method Performance Parameters (Hypothetical Values)

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~250 ng/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~800 ng/mL | ~0.1 ng/mL |

| Precision (%RSD) | < 5% | < 10% |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Selectivity | Moderate | High |

Visualizations

Caption: HPLC experimental workflow for this compound analysis.

Caption: LC-MS/MS experimental workflow for this compound in plasma.

Caption: Logical relationship of NMR experiments for structure elucidation.

References

Application Notes and Protocols for HPLC-MS Analysis of 2-Hydroxypinocembrin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxypinocembrin is a derivative of pinocembrin, a flavanone known for its various biological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of related products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. This document provides a detailed protocol for the HPLC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Plasma)

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma samples.[1][2]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., Clonazepam)[1]

-

Methanol (HPLC grade)

-

Milli-Q water

-

SPE cartridges (e.g., C18)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

To 500 µL of plasma, add a known concentration of the internal standard.

-

Vortex the sample for 30 seconds.

-

Condition the SPE cartridge with 3 mL of methanol followed by 5 mL of Milli-Q water.[2]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[2]

-

Elute the analyte and internal standard with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex the sample and transfer it to an autosampler vial for HPLC-MS analysis.

HPLC-MS/MS Analysis

This protocol is based on methods developed for similar flavonoids and can be optimized for this compound.[1][3][4]

Instrumentation:

HPLC Conditions:

| Parameter | Value |

| Column | Luna C8 (or equivalent C18) |

| Mobile Phase A | 0.3 mM Ammonium Acetate in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Isocratic: 65% B[1] |

| Flow Rate | 0.25 mL/min[1] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi[6] |

| Ion Source Gas 2 | 50 psi[6] |

| Curtain Gas | 40 psi[6] |

| IonSpray Voltage | -4500 V[6] |

| Temperature | 450°C[6] |

| MRM Transitions | To be determined by direct infusion of this compound and IS |

Data Presentation

Quantitative Analysis

The method should be validated for linearity, precision, accuracy, recovery, and stability. The following table summarizes typical acceptance criteria for bioanalytical method validation.

Table 1: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[1] |

| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% for LLOQ)[1] |

| Recovery | Consistent, precise, and reproducible (typically >80%)[1] |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration |

Pharmacokinetic Parameters

Following successful application of the method to a pharmacokinetic study, the following parameters can be determined.

Table 2: Example Pharmacokinetic Parameters for a Flavonoid [4]

| Parameter | Unit | Value (Example) |

| Cmax (Maximum plasma concentration) | µg/L | 299.83 ± 16.74 |

| Tmax (Time to reach Cmax) | h | 0.09 ± 0.02 |

| AUC(0-t) (Area under the curve from 0 to t) | µg·h/L | Varies with study |

| AUC(0-∞) (Area under the curve from 0 to infinity) | µg·h/L | Varies with study |

| t1/2 (Half-life) | h | 1.75 ± 0.32 |

Visualizations

Experimental Workflow

Caption: HPLC-MS experimental workflow.

Proposed Fragmentation Pathway of this compound

The fragmentation of flavonoids like this compound in negative ion mode often involves the cleavage of the C-ring through a retro-Diels-Alder (RDA) reaction.

Caption: Proposed fragmentation of this compound.

References

- 1. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort. - RSC Advances (RSC Publishing) [pubs.rsc.org]